molecular formula C21H19NO4 B13500973 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(but-3-yn-1-yl)amino)acetic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(but-3-yn-1-yl)amino)acetic acid

Cat. No.: B13500973
M. Wt: 349.4 g/mol
InChI Key: FMGOXTQODSHAHJ-UHFFFAOYSA-N
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Description

2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid typically involves the following steps:

    Formation of the Fmoc-protected amino acid: The fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Alkyne introduction: The but-3-yn-1-yl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Deprotected amino acids ready for further reactions.

Scientific Research Applications

2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Utilized in the synthesis of peptide-based probes for studying biological processes.

    Medicine: Employed in the development of peptide-based therapeutics.

    Industry: Used in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and further functionalization. The alkyne group can participate in click chemistry reactions, facilitating the attachment of various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(but-3-yn-1-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is unique due to the presence of both the Fmoc protecting group and the alkyne functional group. This combination allows for versatile applications in peptide synthesis and click chemistry, making it a valuable compound in various research and industrial settings.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2-[but-3-ynyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C21H19NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,19H,3,12-14H2,(H,23,24)

InChI Key

FMGOXTQODSHAHJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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